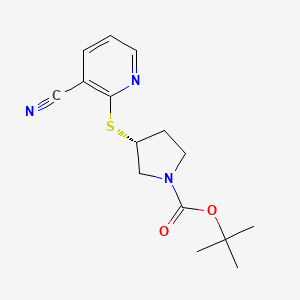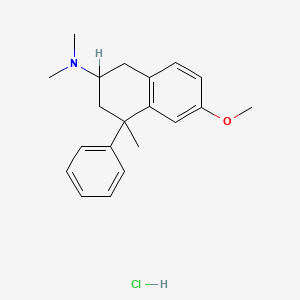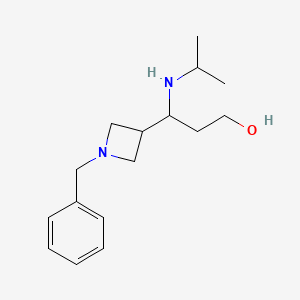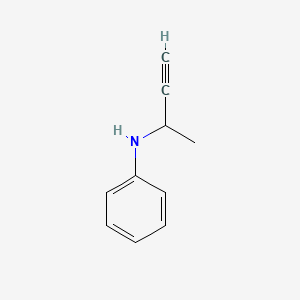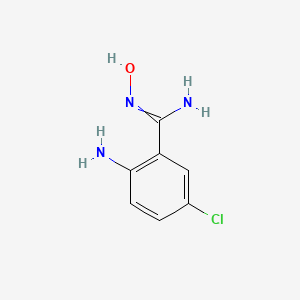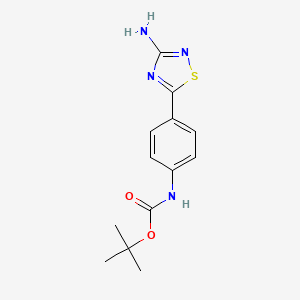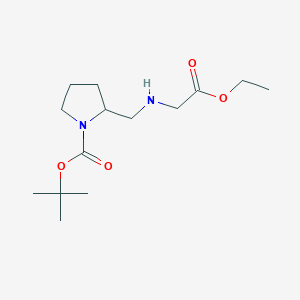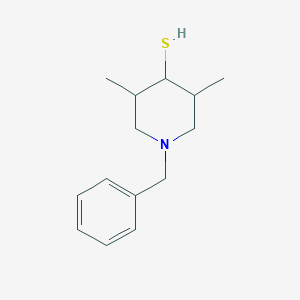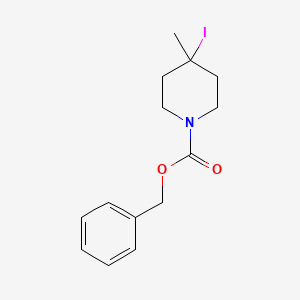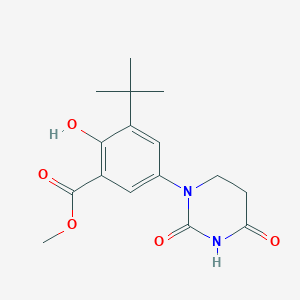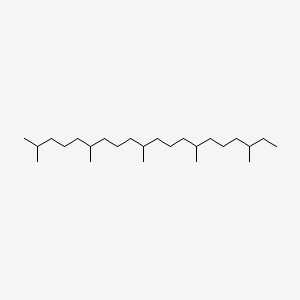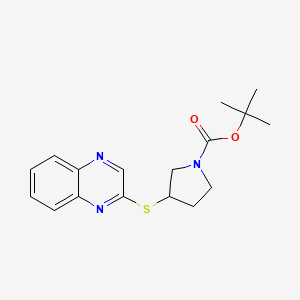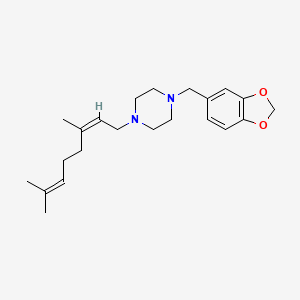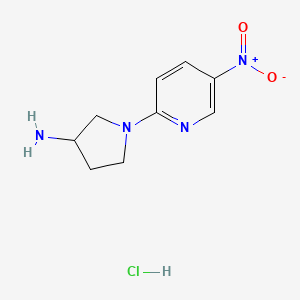
1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by a pyrrolidine ring attached to a nitropyridine moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of a nitropyridine precursor, followed by the formation of the pyrrolidine ring through cyclization reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as Buchwald–Hartwig arylamination .
Analyse Chemischer Reaktionen
1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitropyridine moiety. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The nitropyridine moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can modulate various biological pathways, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride stands out due to its unique structure and reactivity. Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents.
Nitropyridine derivatives: These compounds have the nitropyridine moiety but may lack the pyrrolidine ring. The combination of these two functional groups in this compound provides a unique set of properties that enhance its utility in various applications.
Eigenschaften
Molekularformel |
C9H13ClN4O2 |
|---|---|
Molekulargewicht |
244.68 g/mol |
IUPAC-Name |
1-(5-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H12N4O2.ClH/c10-7-3-4-12(6-7)9-2-1-8(5-11-9)13(14)15;/h1-2,5,7H,3-4,6,10H2;1H |
InChI-Schlüssel |
QCPBMHLMRLFJAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


